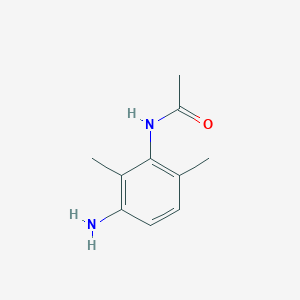

N-(3-amino-2,6-dimethylphenyl)acetamide

概要

説明

N-(3-amino-2,6-dimethylphenyl)acetamide is an organic compound with the molecular formula C10H14N2O It is a derivative of acetanilide and is characterized by the presence of an amino group and two methyl groups on the phenyl ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-amino-2,6-dimethylphenyl)acetamide typically involves the acylation of 3-amino-2,6-dimethylaniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

化学反応の分析

Types of Reactions

N-(3-amino-2,6-dimethylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce primary or secondary amines.

科学的研究の応用

Medicinal Chemistry

Pharmaceutical Intermediate

N-(3-amino-2,6-dimethylphenyl)acetamide is primarily studied as a pharmaceutical intermediate. Its structural similarity to well-known anesthetics like lidocaine suggests potential use in developing new analgesics and local anesthetics. The compound's ability to block voltage-gated sodium channels makes it a candidate for pain management and anti-inflammatory applications.

Synthesis of Derivatives

The compound serves as a precursor for synthesizing various derivatives that may exhibit enhanced pharmacological properties. For instance, derivatives of this compound have been tested for their anesthetic and anti-arrhythmic activities, showing promise in improving therapeutic efficacy compared to traditional agents .

Biological Research

Biological Assays

In biological research, this compound is utilized in assays to investigate its effects on biological pathways. Studies have demonstrated its interaction with enzymes and proteins, influencing their activity through hydrogen bonding and other molecular interactions . This property is particularly useful in proteomics research where understanding protein-ligand interactions is crucial.

Analgesic Properties

Research indicates that this compound exhibits analgesic properties comparable to established local anesthetics. In experimental models, it has shown effectiveness in pain relief similar to lidocaine and bupivacaine, making it a subject of interest for further exploration in pain management therapies .

Industrial Applications

Chemical Synthesis

this compound is employed in the chemical industry for synthesizing dyes, pigments, and other organic compounds. Its role as an intermediate enhances the production efficiency of various chemical processes.

Production Methods

The synthesis typically involves acylation reactions using acetic anhydride or acetyl chloride in the presence of bases like pyridine. The optimization of reaction conditions can lead to higher yields and purities, facilitating large-scale production.

Table 1: Comparison of Anesthetic Efficacy

| Compound | LD50 (mg/kg) IV | LD50 (mg/kg) SC | Efficacy Comparison |

|---|---|---|---|

| This compound | 19 (15.4 - 23.4) | 140 (128 - 152.8) | Superior to lidocaine |

| Lidocaine | 26 (23.0 - 33.0) | 211 (183 - 256) | Baseline for comparison |

| Bupivacaine | 6.4 (5.5 - 7.3) | 45 (38 - 54) | High potency |

| Tetracaine | 4.1 (2.9 - 5.3) | 32 (25 - 42) | Comparatively lower efficacy |

This table summarizes acute toxicity data from studies comparing the anesthetic efficacy of this compound against other local anesthetics .

Case Study: Analgesic Activity Assessment

In a controlled study involving mice, this compound was administered subcutaneously at varying doses to assess its analgesic effects against induced pain models. Results indicated a significant reduction in pain response compared to control groups treated with saline or lower doses of standard anesthetics.

作用機序

The mechanism of action of N-(3-amino-2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and leading to various biological effects.

類似化合物との比較

Similar Compounds

Lidocaine: 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide, a local anesthetic.

Acetaminophen: N-(4-hydroxyphenyl)acetamide, a common analgesic and antipyretic.

Chloroacetamide: N-(2,6-dimethylphenyl)chloroacetamide, used in various chemical syntheses.

Uniqueness

N-(3-amino-2,6-dimethylphenyl)acetamide is unique due to the specific positioning of the amino and methyl groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to similar compounds.

生物活性

N-(3-amino-2,6-dimethylphenyl)acetamide, also known as 3-Amino Lidocaine, is a compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, pharmacological effects, and potential applications in medicinal chemistry and biological research.

This compound is characterized by the presence of an amino group and an acetamide functional group. Its chemical structure allows it to participate in various biochemical interactions, particularly through hydrogen bonding with biological molecules. This capability influences its activity against different biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C10H14N2O |

| Molecular Weight | 178.23 g/mol |

| Melting Point | 110-112 °C |

| Solubility | Soluble in water and ethanol |

The primary mechanism of action for this compound involves its interaction with voltage-gated sodium channels in neurons. By blocking these channels, the compound inhibits the influx of sodium ions, which is essential for the generation and propagation of action potentials. This action leads to several physiological effects:

- Local Anesthetic Effect : The compound acts as a local anesthetic by numbing sensations in tissues.

- Anti-inflammatory Properties : It has been observed to suppress inflammatory processes by modulating neurotransmission.

Biochemical Pathways

This compound affects various biochemical pathways:

- Inhibition of Sodium Channels : This leads to reduced neuronal excitability.

- Metabolism : It is metabolized primarily by the cytochrome P450 system (CYP1A2 and CYP3A4), which can influence its pharmacokinetics and potential drug interactions.

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological effects:

- Analgesic Activity : Demonstrated efficacy in pain management through its local anesthetic properties.

- Neuroprotective Effects : Potential to protect neurons from excitotoxicity.

- Antibacterial Activity : Preliminary studies suggest some antibacterial properties against specific pathogens.

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Local Anesthesia | Effective in blocking pain sensation |

| Anti-inflammatory | Suppresses inflammatory responses |

| Antibacterial | Exhibits activity against certain bacterial strains |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Pain Relief : A study evaluated the analgesic properties in animal models, showing significant reduction in pain response compared to control groups.

- Neuroprotection Research : Investigations into neuroprotective effects revealed that the compound could reduce neuronal cell death induced by excitotoxic agents.

- Antimicrobial Testing : The compound was tested against various bacterial strains, showing moderate inhibition against Gram-positive bacteria.

特性

IUPAC Name |

N-(3-amino-2,6-dimethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-6-4-5-9(11)7(2)10(6)12-8(3)13/h4-5H,11H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBXZREDVMSYCOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)N)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00357228 | |

| Record name | N-(3-amino-2,6-dimethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100445-94-1 | |

| Record name | N-(3-amino-2,6-dimethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。